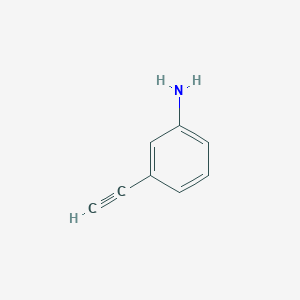![molecular formula C9H16N4 B136112 3-Hydrazinyl-3,5,6,7,8,9-hexahydro-2h-cyclohepta[c]pyridazine CAS No. 148975-00-2](/img/structure/B136112.png)
3-Hydrazinyl-3,5,6,7,8,9-hexahydro-2h-cyclohepta[c]pyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydrazinyl-3,5,6,7,8,9-hexahydro-2h-cyclohepta[c]pyridazine is a heterocyclic organic compound with a unique structure that makes it useful in scientific research. This compound has been studied extensively in recent years due to its potential applications in the field of medicinal chemistry.
Mécanisme D'action
The mechanism of action of 3-Hydrazinyl-3,5,6,7,8,9-hexahydro-2h-cyclohepta[c]pyridazine is not fully understood. However, it is believed to exert its antitumor activity by inhibiting the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. Additionally, this compound has been shown to inhibit the activity of monoamine oxidase, an enzyme that is involved in the metabolism of neurotransmitters such as dopamine and serotonin.
Biochemical and Physiological Effects:
3-Hydrazinyl-3,5,6,7,8,9-hexahydro-2h-cyclohepta[c]pyridazine has been shown to have several biochemical and physiological effects. In addition to its antitumor and neuroprotective properties, this compound has been shown to have anti-inflammatory and analgesic effects. It has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the metabolism of the neurotransmitter acetylcholine.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-Hydrazinyl-3,5,6,7,8,9-hexahydro-2h-cyclohepta[c]pyridazine in lab experiments is its unique structure, which makes it useful for studying the structure-activity relationships of heterocyclic compounds. Additionally, this compound has been shown to have low toxicity, making it a safer alternative to other compounds that are commonly used in scientific research. However, one limitation of using this compound in lab experiments is its limited solubility in water, which can make it difficult to work with in aqueous solutions.
Orientations Futures
There are several potential future directions for the study of 3-Hydrazinyl-3,5,6,7,8,9-hexahydro-2h-cyclohepta[c]pyridazine. One area of research could focus on the development of new anticancer drugs based on the structure of this compound. Additionally, further research could be conducted to explore the potential neuroprotective properties of this compound and its potential as a therapeutic agent for the treatment of neurological disorders. Finally, future studies could investigate the structure-activity relationships of this compound and its derivatives to identify new compounds with improved pharmacological properties.
Méthodes De Synthèse
The synthesis of 3-Hydrazinyl-3,5,6,7,8,9-hexahydro-2h-cyclohepta[c]pyridazine involves the reaction of 1,3-cycloheptadiene with hydrazine hydrate in the presence of a catalyst. The reaction proceeds through a series of steps, including the formation of a dihydropyridazine intermediate and subsequent cyclization to form the final product. The yield of this reaction can be improved by optimizing the reaction conditions, including the choice of catalyst and solvent.
Applications De Recherche Scientifique
3-Hydrazinyl-3,5,6,7,8,9-hexahydro-2h-cyclohepta[c]pyridazine has several potential applications in scientific research. It has been shown to exhibit antitumor activity in vitro and in vivo, making it a promising candidate for the development of new anticancer drugs. Additionally, this compound has been studied for its potential as a therapeutic agent for the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease.
Propriétés
Numéro CAS |
148975-00-2 |
|---|---|
Nom du produit |
3-Hydrazinyl-3,5,6,7,8,9-hexahydro-2h-cyclohepta[c]pyridazine |
Formule moléculaire |
C9H16N4 |
Poids moléculaire |
180.25 g/mol |
Nom IUPAC |
3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-3-ylhydrazine |
InChI |
InChI=1S/C9H16N4/c10-11-9-6-7-4-2-1-3-5-8(7)12-13-9/h6,9,11,13H,1-5,10H2 |
Clé InChI |
RZZGGSCKACYXBQ-UHFFFAOYSA-N |
SMILES |
C1CCC2=CC(NN=C2CC1)NN |
SMILES canonique |
C1CCC2=CC(NN=C2CC1)NN |
Synonymes |
3-hydrazinocyclopheptyl(1,2-c)pyridazine HCHP |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




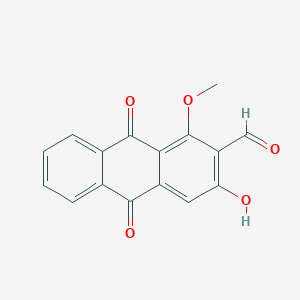
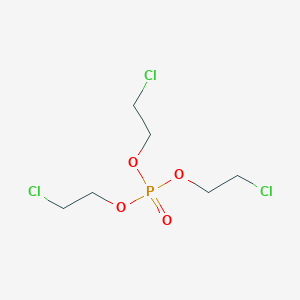
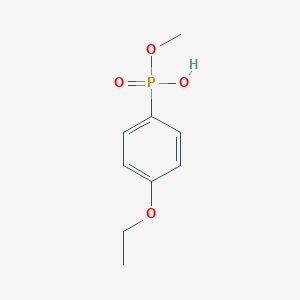
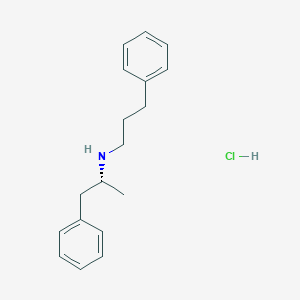
![(Z)-3,3,4,4-tetradeuterio-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid](/img/structure/B136044.png)

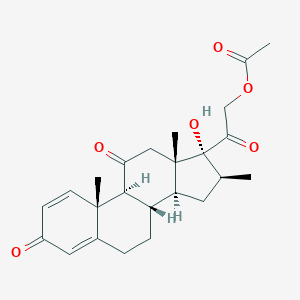
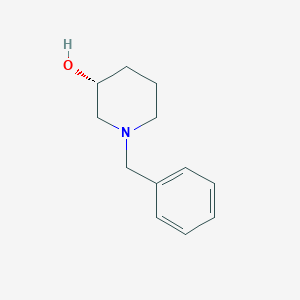
![5-(benzenesulfonyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-ethylbenzenesulfonamide](/img/structure/B136064.png)
![4-[(1S,2R)-3,3-dimethyl-2-(3-oxobutyl)cyclobutyl]pent-4-enenitrile](/img/structure/B136076.png)

